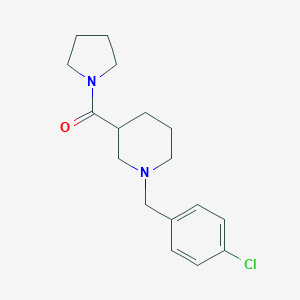
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, also known as CPP, is a chemical compound that has been widely used in scientific research for its unique pharmacological properties. CPP is a synthetic compound that belongs to the family of piperidine derivatives and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine acts as an NMDA receptor antagonist by binding to the receptor and blocking the ion channel that allows the flow of calcium ions into the cell. This leads to a decrease in the excitability of neurons, which can have therapeutic effects in various diseases. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been shown to increase the release of dopamine in the brain, which may contribute to its potential therapeutic effects in addiction and depression.
Biochemical and Physiological Effects
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have various biochemical and physiological effects in animal models. It has been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the brain. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. In addition, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to increase the levels of cAMP, a signaling molecule that is involved in various cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be improved by recrystallization. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has also been extensively studied, and its pharmacological properties are well characterized. However, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has some limitations for lab experiments. It has been shown to have low solubility in water, which can make it difficult to administer in animal models. In addition, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to have a short half-life in the body, which can limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. One potential direction is to investigate its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to investigate its potential therapeutic effects in addiction and depression. In addition, future research could focus on improving the pharmacokinetic properties of 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine, such as its solubility and half-life, to enhance its therapeutic potential.
Conclusion
In conclusion, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine is a synthetic compound that has been extensively studied for its unique pharmacological properties. It has been shown to act as an NMDA receptor antagonist and has potential therapeutic applications in various diseases. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has several advantages for lab experiments, but also has some limitations. Future research could focus on investigating its potential therapeutic effects in various diseases and improving its pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base to form 1-(4-chlorobenzyl)piperidine. This intermediate is then reacted with N-Boc-pyrrolidine in the presence of a coupling agent to form the final product, 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine. The purity of 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been extensively used in scientific research for its unique pharmacological properties. It has been studied for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. 1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine has been shown to act as an NMDA receptor antagonist, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
1-(4-Chlorobenzyl)-3-(1-pyrrolidinylcarbonyl)piperidine |
|---|---|
Molekularformel |
C17H23ClN2O |
Molekulargewicht |
306.8 g/mol |
IUPAC-Name |
[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C17H23ClN2O/c18-16-7-5-14(6-8-16)12-19-9-3-4-15(13-19)17(21)20-10-1-2-11-20/h5-8,15H,1-4,9-13H2 |
InChI-Schlüssel |
HDOKEMNJNUOTOS-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCN(C1)C(=O)C2CCCN(C2)CC3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Ethoxyphenyl)-2-(4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinolin-5-yl)ethanone](/img/structure/B247246.png)
![methyl 4-[bis(2-hydroxy-6-methyl-4-oxo-1H-pyridin-3-yl)methyl]benzoate](/img/structure/B247250.png)
methanone](/img/structure/B247255.png)
![Azepan-1-yl[1-(3-methoxybenzyl)piperidin-3-yl]methanone](/img/structure/B247256.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)


![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)
![2-(4-methoxyphenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247286.png)
![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)